molecular formula C15H17N3O5 B5479973 N'-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-N-(oxolan-2-ylmethyl)oxamide

N'-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-N-(oxolan-2-ylmethyl)oxamide

Cat. No.: B5479973
M. Wt: 319.31 g/mol
InChI Key: HFTLNFNXDVRCSC-IDUWFGFVSA-N
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Description

N’-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-N-(oxolan-2-ylmethyl)oxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzodioxole ring and an oxamide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-N-(oxolan-2-ylmethyl)oxamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Condensation Reaction: The benzodioxole intermediate is then reacted with an appropriate amine to form the benzodioxol-5-ylmethylideneamino derivative.

    Oxamide Formation: The final step involves the reaction of the benzodioxol-5-ylmethylideneamino derivative with oxalyl chloride and an appropriate amine to form the oxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-N-(oxolan-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-N-(oxolan-2-ylmethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: Shares the benzodioxole ring but differs in the presence of the trifluoroacetamide group.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole ring and is studied for its anticancer properties.

Uniqueness

N’-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-N-(oxolan-2-ylmethyl)oxamide is unique due to its specific combination of the benzodioxole ring and oxamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c19-14(16-8-11-2-1-5-21-11)15(20)18-17-7-10-3-4-12-13(6-10)23-9-22-12/h3-4,6-7,11H,1-2,5,8-9H2,(H,16,19)(H,18,20)/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTLNFNXDVRCSC-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)C(=O)N/N=C\C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818837
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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